molecular formula C17H15Cl2N3S B5208587 N-(3,4-dichlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea

N-(3,4-dichlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea

Cat. No. B5208587
M. Wt: 364.3 g/mol
InChI Key: HGNJBWJWUUIEEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea, also known as DIET, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism of Action

The exact mechanism of action of N-(3,4-dichlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. Additionally, this compound has been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3,4-dichlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea in lab experiments is its ability to selectively target cancer cells and reduce inflammation. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective research tool. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are many potential future directions for research on N-(3,4-dichlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea. One area of interest is the development of new cancer treatments based on the anti-cancer properties of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of inflammation and neurodegenerative diseases. Finally, the development of new synthetic methods for this compound may lead to more efficient and cost-effective production of this compound for use in scientific research.

Synthesis Methods

N-(3,4-dichlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea can be synthesized using a variety of methods, including the reaction of 3,4-dichloroaniline with 2-(1H-indol-3-yl)ethylisothiocyanate. This reaction results in the formation of this compound, which can be purified using standard chromatographic techniques.

Scientific Research Applications

N-(3,4-dichlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been used in a variety of scientific research applications, including the study of cancer, inflammation, and oxidative stress. This compound has been found to have anti-cancer properties, making it a potential treatment for various types of cancer. Additionally, this compound has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3S/c18-14-6-5-12(9-15(14)19)22-17(23)20-8-7-11-10-21-16-4-2-1-3-13(11)16/h1-6,9-10,21H,7-8H2,(H2,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGNJBWJWUUIEEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=S)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.